(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Description
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Structural Analysis : A study by Wang et al. (2015) involved the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups, starting from a base compound similar to the one . The biological activity of these compounds showed promising herbicidal and insecticidal activities (Wang et al., 2015).
Antimicrobial Applications
- Antimicrobial Activity : Kumar et al. (2012) synthesized a series of methanones by condensing substituted chalcones and isoniazid, resulting in compounds with high antimicrobial activity. This indicates the potential of such compounds, including the one , in antimicrobial applications (Kumar et al., 2012).
Applications in Organic Chemistry
- Use as Synthons for Fused Heterocycles : Research by El-Nabi (2002) showcased how 1-aryl-5-methoxypyrrolones, a class to which the compound belongs, can be used as synthons for the creation of various fused heterocycles. This highlights its significance in the field of organic synthesis (El-Nabi, 2002).
Molecular Docking and Biological Evaluation
- Molecular Docking Studies : A study by Radhika et al. (2020) involved the design and synthesis of pyrazoline incorporated isoxazole derivatives, similar to the compound . These compounds were evaluated for anticancer activity, showcasing their potential in medical research (Radhika et al., 2020).
Antibacterial Screening
- Novel Synthesis and Screening : Landage et al. (2019) synthesized new series of compounds that include structural elements similar to the compound . These were screened for their antibacterial activities, indicating the compound's potential use in antibacterial research (Landage et al., 2019).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-21-14-16(17(20-21)27-2)18(24)22-10-8-19(9-11-22)23(12-13-28-19)29(25,26)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJARXNJPWQERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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